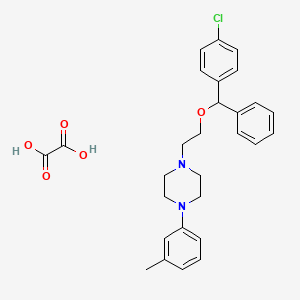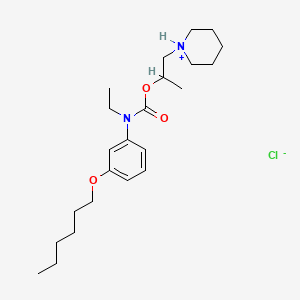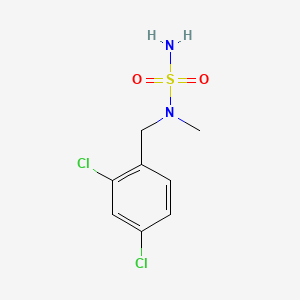
Sulfamide, N-(2,4-dichlorobenzyl)-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfamide, N-(2,4-dichlorobenzyl)-N-methyl-: is a chemical compound that belongs to the class of sulfamides It is characterized by the presence of a sulfamide group attached to a 2,4-dichlorobenzyl and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sulfamide, N-(2,4-dichlorobenzyl)-N-methyl- typically involves the reaction of 2,4-dichlorobenzyl chloride with methylamine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the methylamine group, forming the desired sulfamide compound.
Industrial Production Methods: In an industrial setting, the production of Sulfamide, N-(2,4-dichlorobenzyl)-N-methyl- can be achieved through a continuous flow process. This method ensures higher yields and purity of the product. The reaction conditions are optimized to maintain a controlled temperature and pressure, ensuring the efficient conversion of reactants to the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Sulfamide, N-(2,4-dichlorobenzyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Sulfamide, N-(2,4-dichlorobenzyl)-N-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Sulfamide, N-(2,4-dichlorobenzyl)-N-methyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to its antimicrobial properties. The exact molecular pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
- N-(2,4-dichlorobenzyl)-N-methylsulfamide
- N-(2,4-dichlorobenzyl)-N-ethylsulfamide
- N-(2,4-dichlorobenzyl)-N-propylsulfamide
Comparison: Sulfamide, N-(2,4-dichlorobenzyl)-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. The presence of the methyl group can influence its solubility, stability, and interaction with biological targets, making it a compound of particular interest in research and industrial applications.
Eigenschaften
CAS-Nummer |
4960-47-8 |
|---|---|
Molekularformel |
C8H10Cl2N2O2S |
Molekulargewicht |
269.15 g/mol |
IUPAC-Name |
2,4-dichloro-1-[[methyl(sulfamoyl)amino]methyl]benzene |
InChI |
InChI=1S/C8H10Cl2N2O2S/c1-12(15(11,13)14)5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3,(H2,11,13,14) |
InChI-Schlüssel |
ZGLVYSGVOOIUBG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


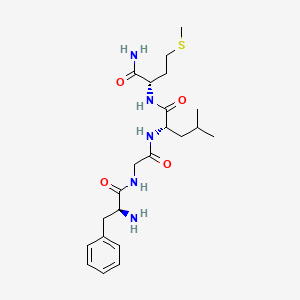
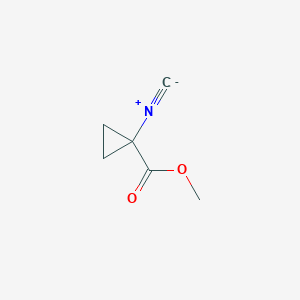
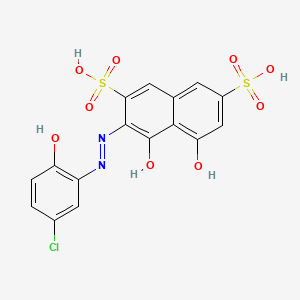
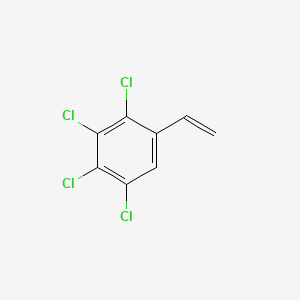
![[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide](/img/structure/B13752878.png)



![N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B13752897.png)

![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate](/img/structure/B13752910.png)
